Bismuth acetate

C6H9BiO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H9BiO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Precursor for Material Synthesis

Bismuth acetate serves as a valuable precursor for the synthesis of various high-purity materials important in scientific research. Its excellent solubility in specific solvents allows for controlled deposition and formation of desired materials. Studies have shown its effectiveness in creating:

- Ultra-high purity bismuth compounds: Bismuth acetate decomposes upon heating, releasing acetic acid and leaving behind high-purity bismuth oxide (Bi2O3) []. This oxide finds applications in superconductors, ceramics, and photovoltaic cells.

- Catalysts: Bismuth acetate can be used as a precursor for the preparation of complex metal oxides with catalytic properties. Research suggests its potential in developing catalysts for various reactions, including oxidation and reduction processes.

- Nanoscale materials: Bismuth acetate's properties allow for controlled precipitation and growth of bismuth-based nanomaterials. These materials hold promise in diverse fields like electronics, photonics, and energy storage due to their unique size-dependent properties [].

Biomedical Research

- Antibacterial properties: Some studies suggest that bismuth acetate might possess antibacterial properties. Research is ongoing to explore its effectiveness against various bacterial strains.

- Drug delivery systems: Bismuth acetate's biocompatibility and unique properties are being explored for developing drug delivery systems. The idea is to utilize it as a carrier for targeted drug delivery within the body.

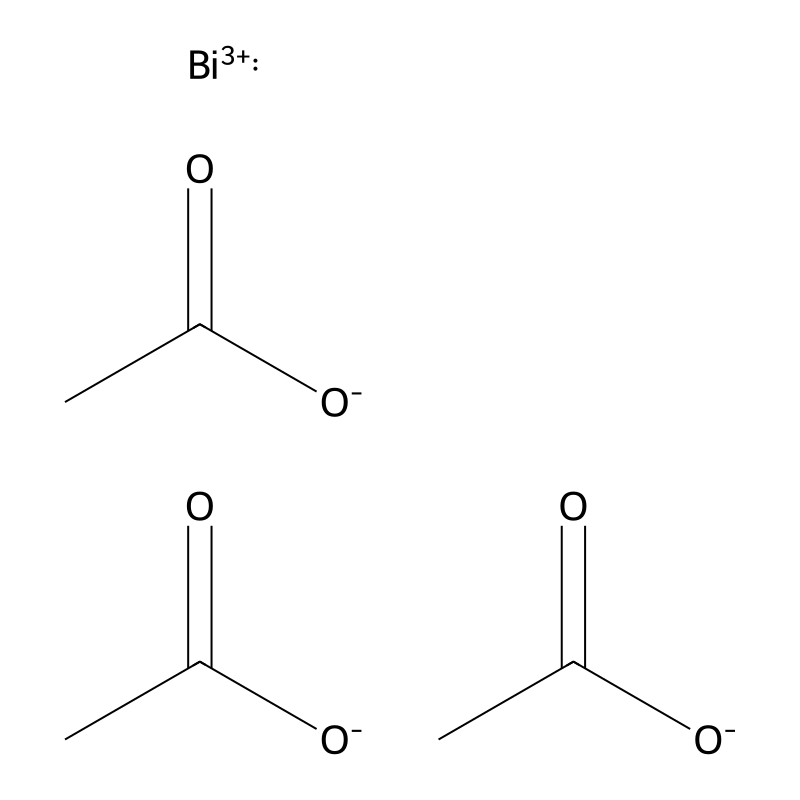

Bismuth acetate, specifically Bismuth(III) acetate, is a coordination complex with the chemical formula Bi(O₂CCH₃)₃. This compound consists of a bismuth atom coordinated to three acetate ligands, forming a distorted octahedral geometry. The bismuth atom exhibits a stereochemically active lone pair, influencing the compound's properties and reactivity. Bismuth acetate appears as white crystalline flakes and is moderately soluble in water and acetic acid but insoluble in ethanol .

Bismuth acetate can undergo hydrolysis, leading to the formation of basic bismuth acetate precipitates. The general reaction for hydrolysis can be represented as follows:

This reaction is particularly useful for separating lead from bismuth in analytical chemistry . Additionally, bismuth acetate can react with amines and alcohols to form N- and O-acetylated derivatives when heated around 150°C .

Bismuth acetate exhibits low toxicity compared to other metal compounds, making it a candidate for various biological applications. It has been studied for its potential use as an antimicrobial agent and in drug formulations due to its biocompatibility. Its unique properties allow it to serve as a catalyst in polymerization reactions, such as the ring-opening polymerization of lactides .

Several methods exist for synthesizing bismuth acetate:

- Reaction of Bismuth Oxide with Acetic Anhydride: This method involves reacting bismuth oxide with acetic anhydride and glacial acetic acid under controlled conditions. The product is recrystallized to obtain high-purity bismuth acetate .

- Direct Reaction with Acetic Acid: Bismuth acetate can also be synthesized by reacting elemental bismuth with acetic acid at elevated temperatures, followed by recrystallization.

The synthesis process usually requires careful control of temperature and environment to ensure purity and yield .

Bismuth acetate finds applications in various fields:

- Catalysis: It is utilized as a catalyst in organic reactions, particularly in polymerization processes.

- Pharmaceuticals: Due to its low toxicity, it has potential applications in drug development and as an antimicrobial agent.

- Analytical Chemistry: Its ability to selectively precipitate basic bismuth compounds makes it useful for separating metals in analytical procedures .

Studies have shown that bismuth acetate interacts favorably with various organic compounds, enhancing reaction rates and yields in synthetic processes. Its role as a Lewis acid facilitates reactions involving nucleophiles, making it valuable in organic synthesis. Research has indicated that it can effectively catalyze the formation of acetylated products from alcohols and amines .

Bismuth acetate shares similarities with several other metal acetates but possesses unique properties that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Lead(II) acetate | Pb(O₂CCH₃)₂ | More toxic; used in paint and ceramics |

| Tin(II) acetate | Sn(O₂CCH₃)₂ | Commonly used as a stabilizer in PVC |

| Zinc acetate | Zn(O₂CCH₃)₂ | Used in dietary supplements; more soluble than bismuth acetate |

| Calcium acetate | Ca(O₂CCH₃)₂ | Used as a food additive; more soluble |

Bismuth acetate's low toxicity and unique catalytic properties make it particularly advantageous for applications where safety is paramount compared to its counterparts like lead or tin acetates .

The most established and widely utilized method for bismuth acetate synthesis involves the direct reaction of bismuth oxide with acetic anhydride and glacial acetic acid [1] [2]. This conventional approach represents the cornerstone methodology for producing high-purity bismuth acetate in both laboratory and industrial settings.

The fundamental reaction proceeds through the dissolution of bismuth oxide in a mixture of glacial acetic acid and acetic anhydride at elevated temperatures. The optimized procedure involves dissolving 50 grams of bismuth oxide in a mixture of glacial acetic acid and 20 milliliters of acetic anhydride, with the reaction carried out under reflux heating at 150°C [2]. The reaction continues until complete dissolution of the bismuth oxide is achieved, typically requiring several hours of continuous heating.

The mechanism involves the initial coordination of acetate ligands to the bismuth center, followed by the elimination of water molecules through the action of acetic anhydride. This dehydration step is crucial for preventing the formation of bismuth oxyacetate, which would represent an undesired side product [3]. The reaction yields bismuth acetate with exceptional purity, achieving yields of 99.31% under optimized conditions [2].

Alternative conventional routes include the reaction of bismuth carbonate with mannitol in glacial acetic acid. This method involves heating a solution of bismuth carbonate and mannitol in glacial acetic acid for 2 hours at approximately 100°C [4]. While this approach operates at lower temperatures, it typically results in lower yields compared to the bismuth oxide method and requires careful control of stoichiometric ratios to prevent incomplete conversion.

The precipitation method represents another conventional approach, involving the reaction of bismuth chloride with sodium acetate in aqueous solution. However, this method often suffers from issues related to hydrolysis of bismuth species at higher pH values, necessitating strict pH control to maintain bismuth in solution and prevent premature precipitation of bismuth hydroxide species [5].

Solvent Systems and Reaction Optimization

The selection and optimization of solvent systems play a critical role in achieving high-yield, high-purity bismuth acetate synthesis. The most effective solvent system combines glacial acetic acid with acetic anhydride, providing both the acetate source and the dehydrating environment necessary for efficient reaction [2] [6].

Glacial acetic acid serves multiple functions in the synthesis. It acts as the primary solvent, providing the acetate ligands for coordination to bismuth, and maintains an acidic environment that prevents hydrolysis of bismuth species. The acidity of glacial acetic acid (pKa = 4.76) ensures that bismuth remains in the +3 oxidation state and prevents the formation of bismuth hydroxide or oxide precipitates [7].

Acetic anhydride functions as a powerful dehydrating agent, removing water molecules formed during the reaction and driving the equilibrium toward product formation. The molar ratio of glacial acetic acid to acetic anhydride significantly affects reaction efficiency, with optimal ratios ranging from 5:1 to 10:1 depending on the scale of synthesis [2].

Temperature optimization studies have demonstrated that reaction temperatures between 150°C and 200°C provide optimal conditions for complete conversion while minimizing decomposition [8]. Lower temperatures result in incomplete dissolution and longer reaction times, while temperatures exceeding 200°C can lead to thermal decomposition of the product [9].

pH control represents another critical optimization parameter. The optimal pH range for bismuth acetate synthesis falls between 2 and 4, where bismuth species remain soluble while preventing extensive hydrolysis [10] [11]. Below pH 2, the high acidity can lead to protonation of acetate ligands and reduced coordination efficiency. Above pH 4, bismuth hydrolysis becomes significant, leading to precipitation and reduced yields.

Reaction time optimization studies indicate that complete conversion typically requires 2 to 6 hours, depending on temperature and precursor concentration. Shorter reaction times may result in incomplete conversion, while excessively long reaction times can lead to product decomposition or side reactions [12] .

Concentration effects have been systematically studied, with optimal bismuth precursor concentrations ranging from 0.1 to 1.0 M. Higher concentrations can lead to precipitation issues, while lower concentrations result in reduced reaction efficiency and longer processing times [5].

Advanced Purification Techniques (Recrystallization, Vacuum Drying)

The purification of bismuth acetate requires sophisticated techniques to achieve the high purity levels necessary for analytical and research applications. Recrystallization represents the primary purification method, offering exceptional control over crystal quality and purity [14] [15].

The recrystallization process begins with the dissolution of crude bismuth acetate in hot glacial acetic acid at temperatures around 100°C. The hot solution is then filtered to remove any insoluble impurities through hot filtration techniques [16]. The filtered solution undergoes controlled cooling to room temperature, allowing for the gradual formation of high-quality crystals [17].

The choice of recrystallization solvent critically affects the final product quality. Glacial acetic acid provides excellent solubility for bismuth acetate at elevated temperatures while showing significantly reduced solubility at room temperature, creating favorable conditions for recrystallization [14]. The solubility difference between hot and cold conditions enables efficient separation of bismuth acetate from impurities that remain dissolved in the mother liquor.

Crystal formation kinetics play a crucial role in determining final product quality. Slow cooling rates promote the formation of large, well-formed crystals with high purity, while rapid cooling leads to smaller crystals that may trap impurities within the crystal lattice [15]. Optimal cooling rates typically range from 1°C to 5°C per hour, depending on the solution volume and concentration.

The washing procedure following recrystallization involves careful selection of wash solvents. Ethyl acetate has emerged as the preferred wash solvent due to its limited solubility for bismuth acetate while effectively removing organic impurities [2] [18]. The washing process typically involves multiple washes with small volumes of cold ethyl acetate to minimize product loss while maximizing impurity removal.

Vacuum drying represents the final purification step, designed to remove residual solvents and water molecules that may be associated with the crystalline product [19] [20]. The vacuum drying process typically operates at temperatures between 60°C and 80°C under reduced pressure (typically 1-10 Torr) to prevent thermal decomposition while ensuring complete solvent removal [21].

The vacuum drying procedure requires careful temperature control to prevent decomposition of the bismuth acetate. Temperatures exceeding 100°C can lead to thermal decomposition and formation of bismuth oxide [22]. The drying time typically ranges from 4 to 12 hours, depending on the crystal size and residual solvent content.

Advanced purification techniques may also include sublimation under controlled conditions for achieving ultra-high purity products. However, this technique requires careful optimization due to the thermal sensitivity of bismuth acetate and is typically reserved for specialized applications requiring exceptional purity levels.

Spectroscopic Characterization (X-ray Diffraction, Solid-State Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)

Comprehensive spectroscopic characterization of bismuth acetate employs multiple complementary techniques to provide detailed structural and compositional information. X-ray diffraction, solid-state nuclear magnetic resonance, and Fourier transform infrared spectroscopy represent the primary analytical methods for complete characterization [23] [24] [25].

X-ray Diffraction Analysis

X-ray diffraction provides fundamental structural information about the crystalline arrangement of bismuth acetate. The technique employs Cu Kα radiation (λ = 1.5418 Å) under ambient conditions to probe the crystal structure and phase purity [23] [26]. Bismuth acetate exhibits characteristic diffraction peaks that confirm the formation of the desired crystalline phase while identifying any impurity phases or structural anomalies.

The diffraction pattern reveals the coordination environment of bismuth atoms within the crystal lattice. According to X-ray crystallographic studies, bismuth acetate features a distorted polyhedral coordination sphere around the bismuth center, with six oxygen atoms from acetate ligands coordinating to the metal center [3]. The Bi-O bond lengths show significant variation, with three bonds approximately 2.3 Å in length and three others near 2.6 Å, reflecting the stereochemically active lone pair of electrons on bismuth.

Peak broadening analysis provides information about crystallite size and structural strain within the crystals. Well-crystallized bismuth acetate exhibits sharp, intense diffraction peaks, while poorly crystallized or nanocrystalline materials show broadened peaks that can be analyzed using the Scherrer equation to determine average crystallite dimensions [27].

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state ²⁰⁹Bi nuclear magnetic resonance spectroscopy represents one of the most powerful techniques for probing the local electronic environment of bismuth in the solid state [24] [28] [25]. The ²⁰⁹Bi nucleus possesses a nuclear spin of 9/2 and exhibits quadrupolar interactions that provide detailed information about the symmetry and electronic structure of the bismuth coordination environment.

The ²⁰⁹Bi solid-state nuclear magnetic resonance experiments require high magnetic field strengths, typically 9.4 to 21.1 Tesla, to achieve adequate resolution of the extremely broad central transition powder patterns [24]. Frequency-stepped acquisition techniques enable the collection of complete powder patterns that span several megahertz in breadth.

Bismuth acetate exhibits quadrupolar coupling constants ranging from 78 to 256 megahertz, extracted through analytical simulation of the powder patterns [24] [25]. These coupling constants provide quantitative information about the electric field gradient at the bismuth nucleus, which directly relates to the symmetry and electronic structure of the coordination environment.

Chemical shift anisotropy effects become observable at ultrahigh magnetic fields (21.1 Tesla), providing additional information about the electronic environment [24]. The rapid acquisition times possible at these field strengths make ²⁰⁹Bi solid-state nuclear magnetic resonance a practical characterization tool for bismuth-containing materials.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed information about the molecular vibrations and functional groups present in bismuth acetate [29] [30] [31]. The technique typically employs the potassium bromide pellet method, with spectra collected in the range of 4000 to 400 wavenumbers using modern Fourier transform infrared spectrometers [29].

The infrared spectrum of bismuth acetate exhibits characteristic absorption bands that confirm the presence and coordination mode of acetate ligands. The asymmetric carbonyl stretching vibration appears around 1730 wavenumbers, accompanied by the symmetric carbonyl stretching mode at approximately 1238 wavenumbers [29]. The large splitting between asymmetric and symmetric vibration modes indicates bidentate coordination of acetate ligands to the bismuth center.

Additional characteristic bands include carbon-hydrogen stretching vibrations in the range of 2800 to 3000 wavenumbers and carbon-oxygen stretching modes between 1000 and 1100 wavenumbers [30]. The bismuth-oxygen stretching vibrations typically appear in the lower frequency region below 600 wavenumbers, providing direct evidence for metal-ligand bonding [32].

The absence of broad absorption bands around 3200 to 3600 wavenumbers confirms the absence of coordinated water molecules or hydroxyl groups, indicating successful synthesis of anhydrous bismuth acetate [29]. This information proves critical for confirming the purity and composition of the final product.

Comparative analysis with reference spectra of related bismuth compounds enables identification of any impurity phases or alternative coordination modes that may be present in the sample [31]. The technique provides rapid, non-destructive analysis that complements the structural information obtained from X-ray diffraction and nuclear magnetic resonance spectroscopy.

Color/Form

UNII

Other CAS

22306-37-2